molecular formula C12H12O2 B10783142 Butylidenephthalide CAS No. 76681-73-7

Butylidenephthalide

Cat. No.: B10783142
CAS No.: 76681-73-7
M. Wt: 188.22 g/mol
InChI Key: WMBOCUXXNSOQHM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylidenephthalide can be synthesized through various chemical reactions involving phthalides. One common method involves the condensation of phthalic anhydride with butyraldehyde under acidic conditions to form this compound . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often extracted from Angelica sinensis using solvent extraction methods. The plant material is subjected to extraction with solvents like chloroform or ethanol, followed by purification using techniques such as high-performance liquid chromatography . This method ensures the isolation of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Butylidenephthalide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert this compound to butylphthalide.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

Butylidenephthalide is unique among phthalides due to its diverse biological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its broad spectrum of activities and potential therapeutic applications in both cancer and neurodegenerative diseases .

Properties

CAS No.

76681-73-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(3E)-3-butylidene-2-benzofuran-1-one

InChI

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+

InChI Key

WMBOCUXXNSOQHM-DHZHZOJOSA-N

Isomeric SMILES

CCC/C=C/1\C2=CC=CC=C2C(=O)O1

Canonical SMILES

CCCC=C1C2=CC=CC=C2C(=O)O1

boiling_point

319.00 to 321.00 °C. @ 760.00 mm Hg

density

1.080-1.117

physical_description

Yellow liquid;  pervasive warm spicy aroma

solubility

slightly
Insoluble in water;  soluble in oils
soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.